N-(2,6-Diethylphenyl)-3-oxohexanamide
Description
N-(2,6-Diethylphenyl)-3-oxohexanamide (C₁₆H₂₃NO₂, molecular weight: 261.36 g/mol) is a synthetic amide derivative characterized by a hexanamide backbone with a 3-oxo (keto) group at the third carbon and a 2,6-diethylphenyl substituent on the nitrogen atom. This compound is structurally notable for its bulky aryl group, which introduces steric hindrance, and the ketone functionality, which may influence its reactivity and intermolecular interactions.
Properties
CAS No. |
112216-37-2 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)-3-oxohexanamide |
InChI |
InChI=1S/C16H23NO2/c1-4-8-14(18)11-15(19)17-16-12(5-2)9-7-10-13(16)6-3/h7,9-10H,4-6,8,11H2,1-3H3,(H,17,19) |
InChI Key |
VXFRRGWTJRVXIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC(=O)NC1=C(C=CC=C1CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Diethylphenyl)-3-oxohexanamide typically involves the reaction of 2,6-diethylaniline with a suitable acylating agent. One common method is the acylation of 2,6-diethylaniline with 3-oxohexanoic acid chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Diethylphenyl)-3-oxohexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-(2,6-Diethylphenyl)-3-oxohexanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of N-(2,6-Diethylphenyl)-3-oxohexanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key differentiating factors include substituent effects, solubility, and functional group reactivity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations
Steric and Electronic Effects: The 2,6-diethylphenyl group in this compound imposes greater steric bulk compared to the 2,6-dimethylphenoxy group in ’s acetamide derivatives. This may reduce solubility in polar solvents but enhance thermal stability in polymer matrices . In contrast, the phthalimide core of 3-chloro-N-phenyl-phthalimide () offers rigidity and planar geometry, favoring π-π stacking in polyimides, a property absent in the hexanamide backbone of the target compound .
Functional Group Reactivity: The 3-oxo group in this compound could participate in keto-enol tautomerism or serve as a hydrogen-bond acceptor, unlike the chloro substituent in 3-chloro-N-phenyl-phthalimide, which is more reactive in nucleophilic substitutions . The acetamide derivatives in feature amino and hydroxy groups, enabling hydrogen bonding and chiral recognition, which are critical for biological activity but absent in the target compound .
Synthetic Utility: While 3-chloro-N-phenyl-phthalimide is explicitly used as a monomer for polyimides (due to its anhydride-forming capability), this compound’s applications remain speculative.
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